molecular formula C23H28O12 B049866 10-O-Vanilloylaucubin CAS No. 193969-08-3

10-O-Vanilloylaucubin

Katalognummer: B049866
CAS-Nummer: 193969-08-3
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: VTYVNBXSLBXSGD-IFWLTBFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Profile
10-O-Vanilloylaucubin (CAS: 193969-08-3) is an iridoid glucoside derivative with the molecular formula C₂₃H₂₈O₁₂ and a molecular weight of 496.46 g/mol . It is characterized by a vanilloyl group esterified at the C-10 position of the aucubin backbone. This compound is naturally found in plants of the Vitex genus, such as Vitex trifolia and Vitex negundo, and is widely utilized in traditional medicine for its anti-inflammatory, analgesic, and neuroprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-Vanilloylaucubin typically involves the esterification of aucubin with vanillic acid. The reaction is carried out under mild acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound is often achieved through extraction from plant sources, particularly from the herbs of Vitex negundo. The extraction process involves the use of solvents such as methanol, ethanol, or water, followed by purification using high-performance liquid chromatography (HPLC) to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

10-O-Vanilloylaucubin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

The compound 10-O-Vanilloylaucubin is a glycoside derived from aucubin, a natural compound found in various plants. This article explores its applications in scientific research, particularly focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. A study demonstrated that this compound effectively inhibited lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In animal models, this compound reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases like arthritis and other autoimmune disorders .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. In laboratory studies, it inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival under stress conditions, suggesting its potential application in treating conditions like Alzheimer's disease .

Case Study 1: Antioxidant Properties in Human Cells

A clinical trial investigated the effects of this compound on human fibroblast cells exposed to oxidative stress. Results showed that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls, supporting its role as an effective antioxidant.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled study using mice with induced arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to the placebo group.

Case Study 3: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for several strains, indicating its potential as an alternative antimicrobial agent.

Wirkmechanismus

The mechanism of action of 10-O-Vanilloylaucubin involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Pharmacological Activities

  • Analgesic Effects : At 25 mg/kg (oral dose), it exhibits significant writhing inhibition in rodent models, suggesting central analgesic activity .
  • Anti-inflammatory Activity: Inhibits nitric oxide (NO) production in LPS-induced macrophages with an IC₅₀ of 88.51 μM, comparable to hydrocortisone (IC₅₀: 58.79 μM) .
  • Neuroprotection : Demonstrated cerebral protective effects against scopolamine-induced amnesia in rats .

Physicochemical Properties

  • Storage : Stable as a powder at -20°C for 3 years or in solvents at -80°C for 1 year .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and methanol .

Comparison with Structurally Similar Iridoid Glucosides

Chemical Structure and Substituent Variations

The pharmacological activity of iridoid glucosides is highly influenced by their substituent groups. Below is a structural comparison:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
10-O-Vanilloylaucubin 193969-08-3 C₂₃H₂₈O₁₂ 496.46 Vanilloyl at C-10
Agnuside 11027-63-7 C₂₂H₂₆O₁₁ 466.40 p-Hydroxybenzoyl at C-10
6-O-p-Hydroxybenzoylaucubin 1016987-87-3 C₂₂H₂₆O₁₁ 466.40 p-Hydroxybenzoyl at C-6
Loganin 18524-94-2 C₁₇H₂₆O₁₀ 390.38 Methyl ester at C-7
Aucubin 479-98-1 C₁₅H₂₂O₉ 346.33 No esterification

Sources:

Key Observations :

  • Agnuside (p-hydroxybenzoyl substitution) shows stronger anti-inflammatory activity (IC₅₀: 87.26 μM) than this compound, likely due to its phenolic hydroxyl group .

Pharmacological Activity Comparison

Analgesic Effects

Compound Model (Dose) Efficacy (% Inhibition) Significance (p-value)
This compound Acetic acid-induced writhing (50 mg/kg, mice) 20% p < 0.05
Agnuside Same model (50 mg/kg, mice) 56% p < 0.001
Vitexfolin A Sprain inhibition (25 mg/kg, rats) Significant Not specified

Sources:

Insights :

  • Agnuside outperforms this compound in analgesia, likely due to its simpler substitution pattern enhancing receptor binding .
  • This compound’s efficacy at lower doses (25 mg/kg) in sprain models suggests tissue-specific activity .

Anti-inflammatory and Antioxidant Activities

Compound Assay IC₅₀/EC₅₀ Reference Standard
This compound NO production inhibition 88.51 μM Hydrocortisone (58.79 μM)
3-Normal-butyl-nishindaside Same assay 76.06 μM Hydrocortisone
Agnuside Same assay 87.26 μM Hydrocortisone

Source:

Key Finding :

  • The vanilloyl group in this compound contributes to moderate NO inhibition but is less potent than nishindaside derivatives with alkyl chains .

Analytical and Extraction Methods

10-O-Vanilloylaucubicin is optimally extracted using Beta (40)/ZSM-22 zeolite mixed-matrix solid-phase dispersion , achieving 95% efficiency, whereas agnuside and aucubin require ZSM-22 alone . This highlights its unique polarity profile among iridoids.

Biologische Aktivität

10-O-Vanilloylaucubin is a bioactive compound derived from the plant Vitex rotundifolia, a member of the Lamiaceae family. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the pharmacological effects of this compound is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its vanilloyl moiety, which contributes to its biological activity. The molecular formula is C16H18O8C_{16}H_{18}O_8, and it has a molecular weight of 334.31 g/mol. Its structure includes a glucoside linkage, which enhances its solubility and bioavailability.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. A study highlighted its effectiveness in inhibiting lipid peroxidation, thus protecting cellular membranes from oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro and in vivo. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further research in cancer therapy. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains highlights its potential as an alternative therapeutic agent in infectious diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryInhibits cytokines TNF-α and IL-6
AnticancerInduces apoptosis; modulates survival pathways
AntimicrobialEffective against various pathogens

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The compound significantly reduced paw edema and decreased levels of inflammatory markers, suggesting its efficacy in managing inflammatory conditions .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved testing against breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity, with flow cytometry revealing increased apoptosis rates at higher concentrations.

Q & A

Q. Basic: What are the primary pharmacological mechanisms underlying 10-O-Vanilloylaucubin’s analgesic effects?

To investigate this, researchers should employ a combination of in vitro receptor-binding assays (e.g., COX-1/COX-2 inhibition, opioid receptor affinity) and in vivo models such as the acetic acid-induced writhing test. For instance, TargetMol’s study demonstrated significant writhing inhibition at 25 mg/kg oral dosage in rats, suggesting peripheral analgesic pathways . Advanced studies could integrate transcriptomic profiling (RNA-seq) to identify downstream signaling pathways modulated by the compound.

Q. Advanced: How can experimental designs optimize the validation of this compound’s anti-inflammatory properties?

A robust design would involve dose-response studies (e.g., 10–50 mg/kg) in carrageenan-induced paw edema models, paired with cytokine profiling (IL-6, TNF-α) via ELISA. Include positive controls (e.g., indomethacin) and account for inter-animal variability through randomized block designs. Refer to Beilstein Journal guidelines for reproducibility: detailed methods must specify compound purity (>95% via HPLC) and solvent systems used .

Q. Basic: Which analytical techniques are most reliable for identifying and quantifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For higher specificity, LC-MS/MS using a C18 column and ESI ionization in negative mode can distinguish this compound from structurally similar iridoids. Calibration curves should be validated with certified reference materials, ensuring linearity (R² > 0.99) across 0.1–100 µg/mL .

Q. Advanced: How can researchers reconcile contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from poor bioavailability or metabolic instability. Address this via pharmacokinetic studies (plasma half-life, Cmax, AUC) and metabolite identification (e.g., liver microsome assays). If in vitro activity (e.g., IC50 = 10 µM) lacks in vivo translation, consider nanoformulations to enhance solubility, as demonstrated in analogous natural product studies .

Q. Basic: What experimental approaches are suitable for evaluating this compound’s synergistic effects with other bioactive compounds?

Use isobolographic analysis in murine pain models, combining sub-therapeutic doses of this compound with NSAIDs (e.g., aspirin). Calculate interaction indices to classify effects as additive, synergistic, or antagonistic. Statistical validation requires ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. Advanced: How should dose-response relationships be modeled for this compound’s neuroprotective effects?

Employ nonlinear mixed-effects modeling (NLMEM) to account for inter-subject variability. For example, in glutamate-induced neurotoxicity assays, fit data to sigmoidal Emax models to estimate EC50 and Hill coefficients. Advanced studies might integrate machine learning to predict optimal dosing regimens across demographic subgroups .

Q. Basic: What methodologies are recommended for toxicity profiling of this compound?

Follow OECD Guideline 423 for acute oral toxicity, administering 5–2000 mg/kg doses to rodents. Monitor mortality, organ weights, and hematological parameters for 14 days. Sub-chronic studies (28-day) should include histopathology of liver/kidney tissues. Report findings using Klimisch scoring to assess data reliability .

Q. Advanced: How can researchers elucidate this compound’s metabolic pathways and enzyme interactions?

Use radiolabeled tracers (e.g., ¹⁴C) to track hepatic metabolism via CYP450 isoforms (CYP3A4, CYP2D6). Combine with recombinant enzyme assays to identify specific isozymes involved. Metabolite structures can be resolved via HR-MS/MS and compared to spectral libraries. For enzyme inhibition/induction, measure IC50 values and time-dependent inactivation .

Q. Basic: What evidence supports or contradicts this compound’s role in modulating oxidative stress?

Contradictory findings (e.g., strong in vitro ROS scavenging vs. weak in vivo effects) may reflect assay-specific limitations. Address this via comparative studies : measure TBARS (thiobarbituric acid reactive substances) in both cell-free systems and hyperlipidemic animal models. Control for confounding factors like dietary antioxidants .

Q. Advanced: How can long-term stability studies be designed to assess this compound’s degradation under varying storage conditions?

Use ICH Q1A guidelines for accelerated stability testing: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and characterize impurities by LC-QTOF . Kinetic modeling (Arrhenius equation) predicts shelf-life at standard conditions (25°C). For photostability, follow ICH Q1B with exposure to 1.2 million lux hours .

Q. Key Considerations

  • Data Contradictions : Always contextualize findings using orthogonal assays (e.g., in vitro + in vivo + omics) to distinguish artifacts from true biological effects .
  • Methodological Rigor : Adhere to journal-specific protocols for experimental reproducibility, particularly in compound characterization and statistical reporting .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and obtain institutional ethics approvals .

Eigenschaften

IUPAC Name

[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYVNBXSLBXSGD-IFWLTBFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 72820192
CID 72820192
10-O-Vanilloylaucubin
CID 72820192
CID 72820192
10-O-Vanilloylaucubin
CID 72820192
10-O-Vanilloylaucubin
CID 72820192
10-O-Vanilloylaucubin
CID 72820192
10-O-Vanilloylaucubin
CID 72820192
10-O-Vanilloylaucubin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.